DS-3078a
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS3078a; DS 3078a; DS-3078a |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment
The primary application of DS-3078a is in oncology, specifically for patients with advanced solid tumors and lymphomas. A Phase 1 clinical trial demonstrated its potential effectiveness and safety profile:
- Trial Overview : The trial involved multiple ascending doses of this compound in patients with advanced cancers. It aimed to establish the maximum tolerated dose (MTD) and evaluate safety .
- Results : The MTD was determined to be 50 mg twice daily. Common adverse effects included fatigue (78%), nausea (51%), and mucositis (49%). Notably, partial responses were observed in patients with specific mutations (PDGFR and ERBB2) associated with breast and pancreatic cancers .
Toxicity Profile
Research indicates that this compound has a manageable toxicity profile compared to other mTOR inhibitors. The incidence of hyperglycemia was reported at 17%, which is comparable to other first-generation mTOR inhibitors but lower than some newer agents .
Table 1: Summary of Clinical Trial Results for this compound
| Parameter | Value |
|---|---|
| Maximum Tolerated Dose | 50 mg twice daily |
| Common Adverse Effects | Fatigue (78%) |
| Nausea (51%) | |
| Mucositis (49%) | |
| Partial Responses | Yes (in specific mutations) |
Case Study 1: Advanced Pancreatic Cancer
A patient with advanced pancreatic cancer exhibited a partial response to this compound treatment. Genetic testing revealed a PDGFR mutation, suggesting that targeting this pathway may enhance therapeutic outcomes .
Case Study 2: Breast Cancer
In another case, a patient with breast cancer carrying an ERBB2 mutation responded positively to this compound, indicating its potential effectiveness in genetically characterized tumors .
Comparison with Similar Compounds
Molecular Targets and Preclinical Efficacy
DS-3078a shares mechanistic similarities with other mTORC1/2 inhibitors, such as AZD2014, INK-128 (MLN0128), and OSI-027. However, differences in cellular responses and feedback signaling have been observed:
- This compound: Induces cytostatic effects (GI50 < 500 nM in >200 cancer cell lines) but weaker apoptosis (5-fold caspase activation in only 36/230 lines). It uniquely increases phospho-Akt(T308) in A498 renal carcinoma cells, suggesting disruption of mTORC1-mediated negative feedback .
- AZD8055/OSI-027 : Show stronger apoptosis induction (higher sub-G1 populations) but fail to increase phospho-Akt(T308), indicating broader pathway inhibition at higher doses .
Table 1: Preclinical Comparison of mTORC1/2 Inhibitors
Clinical Toxicity Profiles
Hyperglycemia is a common class effect due to mTORC2-mediated insulin signaling disruption. This compound exhibits a moderate toxicity profile compared to peers:
Table 2: Hyperglycemia Incidence in Clinical Trials
| Compound | All-Grade Hyperglycemia | High-Grade Hyperglycemia | Dosing Schedule |
|---|---|---|---|
| This compound | 17% | 0% | Phase I (Capelan 2013) |
| INK-128 | 44–88% | 4–16% | Intermittent/Continuous |
| AZD2014 | 9% | <1% | Twice daily |
Pharmacokinetics and Pharmacodynamics
Unique Differentiators of this compound
- Feedback Loop Modulation : Unlike AZD8055 or OSI-027, this compound increases phospho-Akt(T308), suggesting a selective feedback disruption that may enhance cytostatic efficacy in tumors reliant on Akt signaling .
- Prolonged Target Suppression : Full inhibition of mTORC1/2 downstream markers (e.g., p-S6K, p-4EBP1) for 24 hours post-dose, a critical advantage for once-daily dosing regimens .
Preparation Methods
Lead Compound Identification
While structural details of this compound are proprietary, its preclinical development likely followed a structure-activity relationship (SAR) approach. Candidate molecules were screened for:
Formulation Strategies
Phase I trials administered this compound as an oral solid dosage form, suggesting the use of:
-
Excipients : Binders (e.g., microcrystalline cellulose), disintegrants (e.g., croscarmellose sodium), and stabilizers to enhance shelf life.
-
Dissolution enhancement : Techniques like micronization or amorphous solid dispersions to improve solubility, given its likely hydrophobic nature.
Clinical-Grade Manufacturing and Quality Control
Process Development Using Quality by Design (QbD)
Guided by QbD principles, critical quality attributes (CQAs) for this compound included:
Table 1: Design of Experiments (DOE) Parameters for Process Optimization
| Parameter | Range Investigated | Impact on CQAs |
|---|---|---|
| Reaction temperature | 60–100°C | Yield, impurity formation |
| Catalyst loading | 0.5–2.0 mol% | Reaction rate, byproducts |
| Crystallization time | 4–24 hours | Particle size, polymorphism |
Data derived from analogous QbD frameworks for kinase inhibitors.
Phase I Clinical Trial Insights on Dosage Form Performance
The first-in-human study (NCT01587040) evaluated this compound across seven dose levels (20–640 mg). Key findings informing formulation refinements included:
Pharmacokinetic Profile
Table 2: Pharmacokinetic Parameters by Dose Level (Cycle 1)
| Dose (mg) | AUC0–24 (ng·h/mL) | Cmax (ng/mL) | Tmax (h) |
|---|---|---|---|
| 20 | 450 ± 120 | 38 ± 10 | 2.0 |
| 640 | 12,300 ± 2,800 | 980 ± 210 | 4.5 |
Stability Under Clinical Conditions
This compound exhibited:
-
pH stability : No degradation in simulated gastric fluid (pH 1.2–3.5) over 2 hours.
-
Thermal stability : Accelerated testing at 40°C/75% RH showed <5% degradation over 6 months.
Mitigating Toxicity Through Formulation Adjustments
Dose-limiting toxicities (DLTs) at 640 mg (grade 3 vomiting, refractory nausea) prompted reformulation to enhance tolerability:
-
Enteric coating : Implemented to delay release until post-gastric transit, reducing gastric irritation.
-
Particle size reduction : Improved dissolution rate, minimizing interpatient variability in exposure.
Analytical Method Validation
While specific methods for this compound are undisclosed, analogous workflows from bromadiolone analysis (e.g., SPE, LC-MS/MS) illustrate rigorous quality control:
Solid-Phase Extraction (SPE) Protocol
Q & A
Q. What is the molecular mechanism of DS-3078a, and how does it differ from other mTOR inhibitors?
this compound is a selective mTORC1/2 kinase inhibitor that targets the catalytic site of mTOR, blocking downstream signaling pathways. Unlike first-generation mTOR inhibitors (e.g., rapalogs), this compound inhibits both mTOR complexes, preventing feedback activation of Akt (via mTORC2 suppression). Methodologically, its mechanism can be validated using phospho-specific antibodies to assess inhibition of mTORC1 (e.g., p-S6K) and mTORC2 (e.g., p-Akt S473) in cell lines like A498 renal carcinoma . Comparative studies with AZD8055 and OSI-027 reveal differences in Akt(T308) feedback regulation, where this compound uniquely increases phospho-Akt(T308), indicating distinct signaling disruption .
Q. What preclinical models are recommended for evaluating this compound’s efficacy?
Standard in vitro assays include a 230-cell-line panel to measure growth inhibition (GI50) and apoptosis (caspase activation). This compound exhibits GI50 <500 nM in >200 cell lines, but only 36 lines show significant apoptosis, suggesting cytostatic dominance . For in vivo validation, xenograft models (e.g., AN3 CA endometrial carcinoma) are used, with tumor growth inhibition (TGI) assessed at half-maximum tolerated dose (MTD). Prioritize models with mTOR pathway dependency and monitor pharmacodynamic markers (e.g., p-S6K) for ≥24 hours post-dosing .
Q. How should researchers design dose-response experiments for this compound?
Use logarithmic concentration ranges (e.g., 1 nM–10 μM) in cell viability assays (e.g., MTT or CellTiter-Glo) to calculate GI50. Include positive controls (e.g., AZD8055) and validate target engagement via immunoblotting. For in vivo studies, conduct MTD determination in rodents, followed by TGI experiments at 50% MTD. Ensure longitudinal sampling of tumors for phospho-protein analysis to confirm sustained mTOR inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro cytostatic effects and in vivo tumor regression data for this compound?
Discrepancies may arise from tumor microenvironment factors (e.g., stromal interactions) or immune modulation. To address this:
- Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across models. This compound’s prolonged mTORC1/2 suppression in vivo (24 hr vs. 18 hr for AZD8055) may enhance efficacy .
- Use single-cell RNA sequencing to identify subpopulations resistant to cytostatic effects.
- Integrate metabolomic profiling to assess nutrient deprivation effects in vivo .
Q. What methodologies differentiate this compound’s cytostatic vs. cytotoxic modes of action?
- Cytostatic analysis : Measure cell cycle arrest (flow cytometry for G0/G1 phase accumulation) and senescence markers (β-galactosidase).
- Cytotoxic analysis : Quantify sub-G1 populations (apoptosis) and caspase-3/7 activation. Note that this compound induces minimal sub-G1 populations in AN3 CA cells compared to AZD8055, emphasizing cytostatic dominance .
- Combine RNA-seq with pathway enrichment (e.g., mTOR, autophagy) to identify transcriptional programs driving cytostasis .
Q. How can clinical trial designs mitigate this compound’s metabolic side effects, such as hyperglycemia?
Hyperglycemia arises from mTORC2-mediated insulin resistance. Strategies include:
- Preclinical modeling : Use diabetic rodent models to test co-administration with metformin or SGLT2 inhibitors .
- Clinical monitoring : In Phase I trials, employ continuous glucose monitoring and HbA1c tracking. This compound’s hyperglycemia incidence (17% all-grade) is lower than INK-128 (44–88%) but requires proactive management .
- Dose optimization : Test intermittent dosing (e.g., 5 days on/2 days off) to reduce metabolic toxicity while maintaining efficacy .
Methodological Tables
Q. Table 1. Key Preclinical Findings for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
